molecular formula C15H15N3O4 B13577060 5-Benzyloxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-C]pyridine-3-carboxylic acid

5-Benzyloxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-C]pyridine-3-carboxylic acid

Cat. No.: B13577060
M. Wt: 301.30 g/mol
InChI Key: BWPNCACLAAPTIF-UHFFFAOYSA-N
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Description

5-Benzyloxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-C]pyridine-3-carboxylic acid: is a complex organic compound with a unique structure that includes a pyrazolo[4,3-C]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-C]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazolo[4,3-C]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[4,3-C]pyridine ring system.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced through a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-C]pyridine-3-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrazolo[4,3-C]pyridine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted pyrazolo[4,3-C]pyridine compounds.

Scientific Research Applications

5-Benzyloxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-C]pyridine-3-carboxylic acid: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Benzyloxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-C]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to disease progression.

Comparison with Similar Compounds

5-Benzyloxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-C]pyridine-3-carboxylic acid: can be compared with other similar compounds such as:

    5-Boc-1,4,6,7-tetrahydro-pyrazolo[4,3-c]pyridine-3-carboxylic acid: Similar structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.

    tert-Butyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate: Another related compound with a tert-butyl ester group.

The uniqueness of This compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H15N3O4

Molecular Weight

301.30 g/mol

IUPAC Name

5-phenylmethoxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H15N3O4/c19-14(20)13-11-8-18(7-6-12(11)16-17-13)15(21)22-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17)(H,19,20)

InChI Key

BWPNCACLAAPTIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NN=C2C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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